molecular formula C6H5F2IN2O2 B2583444 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid CAS No. 1787916-50-0

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2583444
CAS No.: 1787916-50-0
M. Wt: 302.019
InChI Key: AWQLFQRJACUBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a high-value pyrazole-based building block specifically designed for advanced medicinal chemistry and drug discovery research . Its structure incorporates two critical features: an iodine substituent and a 2,2-difluoroethyl group, which work in concert to facilitate the development of novel bioactive molecules . The iodine atom at the 4-position of the pyrazole ring serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling researchers to efficiently introduce a wide array of functional groups and diversify the molecular scaffold . The 2,2-difluoroethyl substituent on the ring nitrogen is a strategic modification known to enhance key drug-like properties, including improved metabolic stability and increased cell membrane permeability, thereby improving the compound's potential to engage with intracellular biological targets . Primarily, this intermediate is employed in the synthesis of targeted therapeutic agents, most notably kinase inhibitors, and is also investigated for its utility in creating potent antiviral compounds . The pyrazole core itself is a privileged structure in medicinal chemistry, frequently found in compounds with a wide spectrum of biological activities, underscoring its fundamental importance in the design of new pharmaceutical candidates .

Properties

IUPAC Name

2-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-5(6(12)13)3(9)1-10-11/h1,4H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQLFQRJACUBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)C(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787916-50-0
Record name 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoroethylation of pyrazole derivatives using difluoromethylation reagents. The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoroethyl group to the pyrazole ring . Industrial production methods may involve the use of hypervalent iodine reagents to achieve the desired substitution on the pyrazole ring .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while cross-coupling reactions can produce various substituted pyrazole derivatives.

Mechanism of Action

The mechanism by which 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoroethyl group enhances the compound’s lipophilicity and acidity, allowing it to interact with specific molecular targets. The iodine atom serves as a reactive site for substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C7H6F2IN2O2 302.02 N1: 2,2-difluoroethyl; C4: I; C5: COOH Iodine for cross-coupling; fluorinated alkyl
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid C24H20N2O3 384.43 N1: 2-oxo-2-phenylethyl; C3/C4: Ph; C5: COOH Aromatic bulk; ketone functionality
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-1H-pyrazole-3-carboxylic acid C12H11ClN2O4 282.68 N1: 4-Cl-Ph; C4: 2-hydroxyethyl; C5: COOH Hydroxyethyl enhances solubility
5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid C8H11F2N3O2 219.19 C4: COOH; C5: difluoroethylamino; C1/C3: Me Amino group for hydrogen bonding
1-Phenyl-3-difluoromethyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid C13H7F7N2O2 356.20 C3: CF2H; C5: CF2CF3; C4: COOH High fluorination increases lipophilicity

Key Observations :

  • Iodine vs. Chlorine/Aromatic Groups : The iodine atom in the target compound distinguishes it from chlorophenyl- or phenyl-substituted analogs (e.g., ). Iodine’s large atomic radius and polarizability make it suitable for halogen bonding and catalytic applications, whereas chlorine or phenyl groups prioritize steric effects and π-π interactions.
  • Functional Groups: Hydroxyethyl () and amino () substituents introduce hydrogen-bonding capacity, which may enhance solubility or target binding compared to the target’s iodine and fluorine motifs.

Biological Activity

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (CAS: 1787916-50-0) is a synthetic compound with notable biological activities. Its molecular formula is C6H5F2IN2O2, and it has a molecular weight of 302.02 g/mol. The compound has garnered attention for its potential applications in pharmacology and agrochemistry.

PropertyValue
Molecular FormulaC6H5F2IN2O2
Molecular Weight302.02 g/mol
CAS Number1787916-50-0
Purity98%
  • Calcium Release Modulation : Similar compounds have been shown to influence calcium release from the endoplasmic reticulum in neuronal cells. This suggests that this compound may also modulate calcium signaling pathways, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .
  • Insecticidal Activity : Compounds related to this pyrazole derivative have demonstrated insecticidal properties against pests like Mythimna separata and Plutella xylostella. These studies indicate that such compounds can act as effective insecticides by interfering with the nervous system of insects .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the difluoroethyl group and the iodine atom is believed to contribute to its potency and specificity in targeting biological pathways.

Case Study 1: Insecticidal Efficacy

In a greenhouse study, related pyrazole compounds were tested for their efficacy against Mythimna separata. The results indicated that certain derivatives achieved up to 90% larvicidal activity at concentrations as low as 10510^{-5} mg/L, outperforming traditional insecticides like chlorantraniliprole .

Case Study 2: Neuropharmacological Effects

Experimental data suggest that pyrazole derivatives can induce calcium release from neurons, implicating their potential use in treating neurological disorders where calcium signaling is disrupted. This mechanism is critical in understanding how these compounds might be developed into therapeutic agents .

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid?

A robust method involves Suzuki-Miyaura cross-coupling to introduce the iodopyrazole moiety. For example, analogous protocols (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) use Pd(PPh₃)₄ as a catalyst in degassed DMF/water with arylboronic acids and K₃PO₄ as a base . Post-coupling, hydrolysis under basic conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids . Adjust stoichiometry and reaction time to optimize yield for the difluoroethyl substituent.

Q. How can researchers characterize the structural and spectral properties of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., difluoroethyl splitting patterns, iodine’s deshielding effect) .
  • IR spectroscopy : Validate carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation pathways .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. What mechanistic insights govern the regioselective introduction of the 2,2-difluoroethyl group onto the pyrazole ring?

Regioselectivity is influenced by steric and electronic factors. Computational studies (e.g., DFT) on analogous pyrazoles reveal that electron-withdrawing groups (e.g., iodine) at C4 direct electrophilic substitution to N1. The difluoroethyl group can be introduced via alkylation using 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC to avoid over-alkylation .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR data (e.g., unexpected splitting) may arise from rotameric equilibria or hydrogen bonding. For example:

  • Use variable-temperature NMR to freeze conformational dynamics.
  • Compare experimental data with DFT-simulated spectra (e.g., B3LYP/6-31G* level) .
  • Deuterated solvents (e.g., DMSO-d₆) enhance resolution of exchangeable protons .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., iodine’s labile nature may require storage below 25°C) .
  • Light sensitivity : Store in amber vials if UV-Vis studies indicate photodegradation (λmax ~270–300 nm for pyrazoles) .
  • Moisture control : Lyophilize and store under inert gas if carboxylic acid hygroscopicity is observed .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (e.g., Gaussian09) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance:

  • The iodine atom at C4 is susceptible to SNAr displacement with electron-rich nucleophiles (e.g., amines).
  • Solvent effects (e.g., DMF vs. THF) on transition states can be modeled using the SMD continuum solvation model .

Q. What experimental designs validate the biological activity of this compound without commercial bias?

  • Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2) using fluorescence-based kits, with IC₅₀ determination via dose-response curves .
  • Cellular uptake studies : Use HPLC-MS to quantify intracellular concentrations in model cell lines (e.g., HeLa) .
  • Control experiments : Compare activity against unsubstituted pyrazole-carboxylic acids to isolate substituent effects .

Methodological Considerations

  • Yield optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₃PO₄ vs. Cs₂CO₃) for cross-coupling efficiency .
  • Purification challenges : Use reverse-phase HPLC for polar impurities, with acetonitrile/water gradients .
  • Safety protocols : Handle iodinated intermediates in fume hoods due to potential volatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.